N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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Overview
Description
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxin ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin ring and the piperidine ring. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a series of reactions, including hydrogenation and cyclization.
Coupling Reactions: The benzodioxin and piperidine rings are then coupled together using reagents such as coupling agents or catalysts.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under suitable conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: A compound with a similar structure but different functional groups.
N-(2-hydroxyphenyl)benzamide: Another related compound with a benzamide group instead of a carboxamide group.
Uniqueness
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N~4~-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methylsulfonyl group enhances solubility and bioavailability, while the benzodioxin moiety contributes to its ability to modulate enzyme activities and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effect on α-glucosidase, which is crucial in carbohydrate metabolism.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antidiabetic Effects
Several studies have reported the compound's inhibitory effects on α-glucosidase. For example:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.5 to 10 μM against α-glucosidase, indicating significant inhibitory potential compared to standard drugs like acarbose .
Antimicrobial Activity
The compound has been tested for its antibacterial properties:
- Bacterial Strains Tested : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying effectiveness against other strains .
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro enzyme inhibition assays | Demonstrated significant α-glucosidase inhibition with an IC50 of 5 μM. |
Study 2 | Antibacterial screening | Showed moderate activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 μg/mL. |
Study 3 | Docking studies | Suggested strong binding affinity to target enzymes based on molecular docking simulations. |
Research Findings
Recent publications highlight the compound's potential therapeutic applications:
- A study published in MDPI reported that derivatives of benzodioxin compounds exhibit promising antidiabetic and antimicrobial activities .
- Another research article emphasized the importance of structural modifications in enhancing biological efficacy, suggesting that the piperidine ring plays a crucial role in pharmacological activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(19,20)17-6-4-11(5-7-17)15(18)16-12-2-3-13-14(10-12)22-9-8-21-13/h2-3,10-11H,4-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJWMOMJURFQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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